

# Spectroscopic Characterization of p-Cresyl Isovalerate: A Technical Guide

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## Compound of Interest

Compound Name: *p*-Cresyl isovalerate

CAS No.: 55066-56-3

Cat. No.: B1584962

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-cresyl isovalerate** (4-methylphenyl 3-methylbutanoate), a compound of interest in flavor, fragrance, and potentially other areas of chemical and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

## Chemical Structure and Properties

**p-Cresyl isovalerate** is an ester with the molecular formula  $C_{12}H_{16}O_2$  and a molecular weight of approximately 192.25 g/mol. [1] Its structure is characterized by a p-cresyl group attached to an isovalerate moiety.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>
Molecular Weight	192.25 g/mol [1]
CAS Number	55066-56-3
Synonyms	4-methylphenyl 3-methylbutanoate, p-tolyl isovalerate

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **p-cresyl isovalerate**.

### <sup>1</sup>H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15	d	2H	Ar-H (ortho to -O)
~6.95	d	2H	Ar-H (meta to -O)
~2.45	d	2H	-O-C(=O)-CH <sub>2</sub> -
~2.30	s	3H	Ar-CH <sub>3</sub>
~2.20	m	1H	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~1.00	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
~172	C=O
~149	Ar-C-O
~135	Ar-C-CH <sub>3</sub>
~130	Ar-CH (meta to -O)
~121	Ar-CH (ortho to -O)
~44	-O-C(=O)-CH <sub>2</sub> -
~26	-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>
~22	-CH(CH <sub>3</sub> ) <sub>2</sub>
~21	Ar-CH <sub>3</sub>

## Experimental Protocol: NMR Spectroscopy

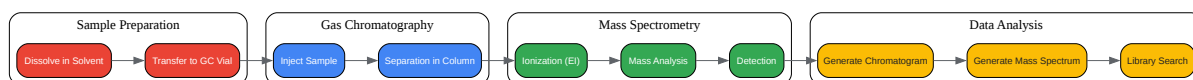
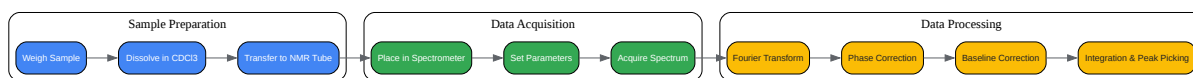
### Sample Preparation:

- Weigh approximately 10-20 mg of **p-cresyl isovalerate** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Cap the tube and gently agitate until the sample is fully dissolved.

### Instrument Parameters (Typical for a 400 MHz Spectrometer):

- <sup>1</sup>H NMR:
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Pulse width: 9.0 μs
  - Acquisition time: 4.0 s

- $^{13}\text{C}$  NMR:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse width: 4.0  $\mu\text{s}$
  - Acquisition time: 1.0 s
- General:
  - Temperature: 298 K
  - Reference: Tetramethylsilane (TMS) at 0 ppm.



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## References

- [1. p-Cresyl isovalerate | C12H16O2 | CID 62092 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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